2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H15FO |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h6-8,12H,2-5H2,1H3 |
InChI Key |
SFWSZSAYAGEYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one typically involves the reaction of 3-fluoro-5-methylbenzene with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and pharmacological effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of cyclohexanone derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃) : Increase ketone reactivity and stabilize intermediates in aldol condensations .
- Electron-donating groups (e.g., -OCH₃) : Enhance aromatic ring resonance, affecting UV absorption and halochromism .
- Bulkier substituents (e.g., trifluoromethyl) : May hinder crystallization but improve thermal stability .
Physicochemical Properties
Notes:
Comparison :
- Methoxy vs. Fluoro substituents : Methoxy groups in 2-(3-MeO-phenyl) derivatives improve antioxidant activity, whereas fluorine’s electronegativity may favor receptor binding in CNS-targeted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
